molecular formula C21H23N3O4S2 B2867599 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 862807-51-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Numéro de catalogue B2867599
Numéro CAS: 862807-51-0
Poids moléculaire: 445.55
Clé InChI: QYHCIDSXZWQOGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as P7C3, is a small molecule that has been shown to exhibit neuroprotective effects in various preclinical models of neurodegenerative diseases. The compound was first discovered in 2010 by a group of researchers at the University of Texas Southwestern Medical Center.

Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Applications

  • Antimicrobial Activity : Substituted benzothiazole derivatives, including those structurally related to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, have been synthesized and evaluated for their antimicrobial activity. These compounds show good to moderate activity against selected bacterial and fungal microbial strains, highlighting their potential in developing new antimicrobial agents (Anuse et al., 2019).

  • Antiproliferative Effect : Novel series of compounds structurally related to the query molecule have demonstrated significant antiproliferative effects on human leukemic cells. Specifically, some compounds have shown potent activity in inhibiting cell proliferation, indicating their potential in cancer therapy applications (Sharath Kumar et al., 2014).

Drug Design and Synthesis

  • Selective Receptor Agonists : Research has focused on the synthesis of benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, including those similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, have been shown to enhance gastrointestinal motility. This underscores their potential as novel prokinetic agents with reduced side effects, which is significant in the treatment of gastrointestinal disorders (Sonda et al., 2004).

Photodynamic Therapy Applications

  • Singlet Oxygen Generation for Cancer Treatment : Compounds structurally related to the query molecule have been investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. These studies have found certain derivatives to exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in PDT applications (Pişkin et al., 2020).

Neuroprotective and HDAC Inhibition

  • Histone Deacetylase (HDAC) Inhibition : A series of 5-aroylindolyl-substituted hydroxamic acids related to the query molecule have been developed, showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, particularly those reducing phosphorylation and aggregation of tau proteins, offer neuroprotective activity and potential treatment options for Alzheimer's disease (Lee et al., 2018).

Propriétés

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-6-11-17(28-2)18-19(14)29-21(22-18)23-20(25)15-7-9-16(10-8-15)30(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHCIDSXZWQOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.